molecular formula C12H9Br2N3 B3287193 8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide CAS No. 84066-12-6

8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide

Cat. No. B3287193
CAS RN: 84066-12-6
M. Wt: 355.03 g/mol
InChI Key: WXOYETPQZVLDMO-UHFFFAOYSA-N
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Description

8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both nitrogen and bromine atoms in its structure. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide is not fully understood. However, it has been shown to interact with certain proteins and enzymes in the body, which can lead to various physiological effects.

Biochemical And Physiological Effects

8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one of the limitations is that it can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are many potential future directions for research involving 8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide. Some of these include further studies on its mechanism of action, exploring its potential as a drug for the treatment of various diseases, and developing new synthesis methods to improve the yield and purity of the product. Additionally, it could be used in combination with other compounds to enhance its effectiveness and reduce any potential side effects.

Scientific Research Applications

8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide has been used in various scientific research studies due to its unique properties. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has also been used in the field of organic chemistry for the synthesis of other compounds.

properties

IUPAC Name

8-bromo-6-phenylimidazo[1,2-a]pyrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3.BrH/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9;/h1-8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOYETPQZVLDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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